molecular formula C18H19N3O2S B2972690 1-(2-(Methylthio)phenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea CAS No. 894007-31-9

1-(2-(Methylthio)phenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Cat. No.: B2972690
CAS No.: 894007-31-9
M. Wt: 341.43
InChI Key: QROPXHGAXNMTHF-UHFFFAOYSA-N
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Description

1-(2-(Methylthio)phenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is an intriguing organic compound with a complex structure that is of interest to chemists due to its unique properties and potential applications in various fields, including medicine and industry. Its chemical formula is C19H20N2O2S, and it is known for its potential bioactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-(2-(Methylthio)phenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can be achieved through several synthetic routes. One common method involves the reaction of 1-phenyl-5-oxo-3-pyrrolidinecarboxylic acid with thionyl chloride, forming the corresponding acid chloride. This intermediate is then reacted with 1-(2-(methylthio)phenyl)urea in the presence of a base, such as triethylamine, under anhydrous conditions to yield the target compound. The reaction is typically carried out at room temperature and may require purification through recrystallization or chromatography to obtain a high-purity product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles remain similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. Optimizing reaction conditions, using automated equipment for precise control, and ensuring high yields and purity are key considerations in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Methylthio)phenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea undergoes several types of chemical reactions:

Oxidation

Oxidative reactions can modify the thioether group into sulfoxides or sulfones under controlled conditions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction

Reduction reactions can target the urea moiety, potentially reducing it to the corresponding amine derivatives with reagents like lithium aluminum hydride.

Substitution

Nucleophilic substitution reactions can occur at the phenyl or pyrrolidinyl moieties, introducing various substituents that alter the compound's properties. Typical reagents include halogenating agents or nucleophiles like alkyl or aryl halides.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

  • Reduction: Lithium aluminum hydride, sodium borohydride

  • Substitution: Alkyl or aryl halides, halogenating agents

Major Products

Scientific Research Applications

Chemistry

In chemistry, 1-(2-(Methylthio)phenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea serves as a building block for synthesizing more complex molecules. Its reactivity and functional groups make it versatile for creating derivatives with tailored properties.

Biology

Biologically, this compound's potential bioactivity is of interest. It may serve as a lead compound in the development of drugs targeting specific enzymes or receptors due to its unique structure.

Medicine

Medicinally, researchers are exploring its potential as an anti-inflammatory, analgesic, or antimicrobial agent. Its ability to interact with biological macromolecules could be leveraged to design new therapeutic agents.

Industry

In industry, this compound could be used in material science, particularly in creating specialized polymers or coatings that benefit from its specific chemical properties.

Mechanism of Action

The exact mechanism of action for 1-(2-(Methylthio)phenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea varies depending on its application. Generally, its bioactive effects are mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound's unique structure allows it to fit into active sites or bind to receptors, influencing cellular pathways and biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Ethylthio)phenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

  • 1-(2-(Methylsulfonyl)phenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

  • 1-(2-(Methylthio)phenyl)-3-(5-oxo-1-(2-thiophenyl)pyrrolidin-3-yl)urea

Uniqueness

1-(2-(Methylthio)phenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is unique due to the presence of both the methylthio group and the phenylpyrrolidinyl urea structure. This combination of functional groups imparts distinct reactivity and bioactivity profiles, differentiating it from similar compounds that may lack one or more of these features.

There you have it! This detailed look into this compound should provide a comprehensive understanding of this fascinating compound.

Properties

IUPAC Name

1-(2-methylsulfanylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-24-16-10-6-5-9-15(16)20-18(23)19-13-11-17(22)21(12-13)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROPXHGAXNMTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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